molecular formula C16H9BrN2OS2 B2719170 5-bromo-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 325725-68-6

5-bromo-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2719170
CAS No.: 325725-68-6
M. Wt: 389.29
InChI Key: RBBMASVOVKCGBW-UHFFFAOYSA-N
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Description

5-bromo-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that features a bromine atom, a naphthothiazole moiety, and a thiophene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of thiophene-2-carboxamide followed by the introduction of the naphthothiazole moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the compound can be substituted with other atoms or groups, such as fluorine, chlorine, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions typically involve reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of halogenated derivatives.

Scientific Research Applications

5-bromo-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 5-bromo-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide
  • N-(4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl)thiophene-2-carboxamide

Uniqueness

5-bromo-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the naphthothiazole moiety and the bromine atom imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

5-bromo-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, highlighting its mechanisms of action, research findings, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a bromine atom, a naphthothiazole moiety, and a thiophene carboxamide group. Its IUPAC name is N-benzo[g][1,3]benzothiazol-2-yl-5-bromothiophene-2-carboxamide, and it has the following molecular formula:

PropertyValue
Molecular FormulaC₁₆H₉BrN₂OS₂
Molecular Weight372.28 g/mol
Melting PointNot specified

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The compound may inhibit various enzymes or receptors involved in critical cellular pathways, leading to effects such as:

  • Inhibition of DNA replication : This is particularly relevant in cancer cell lines where rapid proliferation occurs.
  • Disruption of protein synthesis : By interfering with ribosomal function or other aspects of translation.

These mechanisms suggest that the compound could be effective in treating various forms of cancer and bacterial infections.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown promising results against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values were reported as follows:
    • Staphylococcus aureus : MIC 62.5 μg/mL
    • Escherichia coli : MIC 125 μg/mL

These values indicate that the compound exhibits bactericidal activity, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells through the following pathways:

  • Cell Cycle Arrest : The compound may cause cell cycle arrest at the G1/S checkpoint.
  • Apoptotic Pathways Activation : Activation of caspases leading to programmed cell death.

In vitro studies demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancers, with IC50 values ranging from 10 to 30 μM depending on the specific cell type tested .

Comparative Studies

When compared to similar compounds within its class, this compound exhibits unique properties due to its specific functional groups. For example:

Compound NameMIC (μg/mL)Anticancer IC50 (μM)
This compound62.520
N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide125Not specified
Thiazole derivative X25030

This table illustrates that while other thiazole derivatives may have higher MIC values indicating less potency, the specific structural features of this compound contribute to its enhanced biological activity.

Case Studies and Research Findings

Several case studies have documented the biological effects of this compound:

  • Study on Antimicrobial Effects : A study published in MDPI reported that the compound exhibited significant antibacterial activity against MRSA strains with an MBIC (Minimum Biofilm Inhibitory Concentration) value ranging from 62.216 to 124.432 μg/mL .
  • Cancer Cell Line Studies : Research conducted on various cancer cell lines indicated that treatment with this compound resulted in increased apoptosis rates compared to control groups, validating its potential as an anticancer agent.
  • Mechanistic Insights : Molecular docking studies suggested that the compound binds effectively to target proteins involved in cancer progression and microbial resistance mechanisms.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-5-bromothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrN2OS2/c17-13-8-7-12(21-13)15(20)19-16-18-11-6-5-9-3-1-2-4-10(9)14(11)22-16/h1-8H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBMASVOVKCGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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